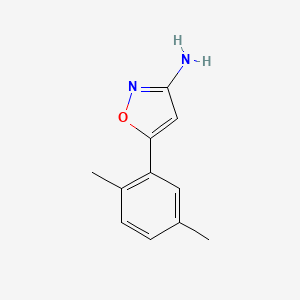

5-(2,5-Dimethylphenyl)isoxazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-3-4-8(2)9(5-7)10-6-11(12)13-14-10/h3-6H,1-2H3,(H2,12,13) |

InChI Key |

YKAAIKNTKDSHES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=NO2)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization of 5 2,5 Dimethylphenyl Isoxazol 3 Amine

Established Synthetic Routes to the Isoxazole (B147169) Core

The construction of the isoxazole ring is a well-explored area of heterocyclic chemistry. The primary methods for synthesizing 3-aminoisoxazoles, such as 5-(2,5-Dimethylphenyl)isoxazol-3-amine, involve 1,3-dipolar cycloaddition reactions and condensation reactions with hydroxylamine (B1172632) derivatives.

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, typically an alkyne, is a powerful and direct method for the formation of the isoxazole ring. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, provides a versatile route to a wide array of substituted isoxazoles. wikipedia.org The reaction of a nitrile oxide with an alkyne yields an isoxazole, while the reaction with an alkene produces an isoxazoline (B3343090). wikipedia.org

A common pathway to obtaining 3-aminoisoxazoles through this method involves a two-step procedure. First, a 1,3-dipolar cycloaddition is carried out to form a 3-haloisoxazoline, which is subsequently converted to the desired 3-aminoisoxazole (B106053). For instance, readily available 3-bromoisoxazolines can be synthesized and then reacted with amines in the presence of a base to afford 3-aminoisoxazolines. An oxidation step then yields the final 3-aminoisoxazole product in high yields. acs.org

A critical aspect of the 1,3-dipolar cycloaddition is controlling the regioselectivity of the reaction. The orientation of the dipole and dipolarophile determines which of the possible regioisomers is formed. In the synthesis of isoxazoles from nitrile oxides and terminal alkynes, the reaction typically yields 3,5-disubstituted isoxazoles. The regioselectivity is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne.

To enhance the efficiency and control of 1,3-dipolar cycloaddition reactions, various catalytic systems have been developed.

Transition Metal-Catalyzed Approaches: While many 1,3-dipolar cycloadditions proceed thermally, transition metal catalysts can be employed to improve reaction rates and regioselectivity. However, for certain applications, the presence of residual metal can be a drawback.

Metal-Free Approaches: There is a growing interest in developing metal-free catalytic systems for isoxazole synthesis. organic-chemistry.org One such approach involves the use of chloramine-T as a catalyst for the condensation of α-nitroketones with dipolarophiles to form isoxazolines. nih.gov Chloramine-T acts as a mild base to facilitate the in situ generation of nitrile oxides from α-nitroketones. nih.gov Another metal-free method utilizes enamine-triggered [3+2] cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides to produce 3,4-disubstituted isoxazoles in high yields. organic-chemistry.org

A widely employed and highly regioselective method for the synthesis of 3-aminoisoxazoles involves the condensation of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction can be controlled by carefully selecting the reaction conditions, such as pH and temperature.

For the synthesis of 3-amino-5-alkyl/aryl isoxazoles, the reaction of a β-ketonitrile with hydroxylamine at a pH between 7 and 8 and at a temperature at or below 45 °C favors the attack of hydroxylamine on the nitrile group, leading to the desired 3-aminoisoxazole. Conversely, at a pH greater than 8 and a higher temperature of 100 °C, the reaction proceeds through the ketone functionality, resulting in the formation of the isomeric 5-aminoisoxazole. nih.gov This highlights the crucial role of reaction parameters in directing the regiochemical outcome.

A similar regioselective synthesis can be achieved starting from enaminones. Treatment of enaminones with aqueous hydroxylamine under specific conditions can lead to either 3-arylaminoisoxazoles or 5-arylaminoisoxazoles.

| Precursor | Reagent | Conditions | Product |

| β-Ketonitrile | Hydroxylamine | pH 7-8, ≤45 °C | 3-Aminoisoxazole |

| β-Ketonitrile | Hydroxylamine | pH > 8, 100 °C | 5-Aminoisoxazole |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient methods for the synthesis of isoxazoles. These strategies often focus on reducing reaction times, minimizing waste, and using less hazardous reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. The synthesis of Schiff bases derived from 3-amino-5-methyl isoxazole has been successfully achieved using microwave irradiation, with reaction times being reduced from hours to seconds and yields increasing significantly. acs.org This approach not only enhances efficiency but also aligns with green chemistry principles by reducing energy consumption and often allowing for the use of smaller quantities of solvents. acs.org The application of microwave heating has also been demonstrated in the addition-elimination reactions on 3-bromoisoxazolines to produce 3-aminoisoxazolines, where it significantly shortens the reaction time for less reactive substrates. acs.org

| Method | Reaction Time | Yield |

| Conventional Heating | 3 hours | 70-81% |

| Microwave Irradiation | 30 seconds | 90-95% |

Novel and Green Chemistry Synthetic Strategies

Sonochemical Methods

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional methods. organic-chemistry.org The application of ultrasound in the synthesis of isoxazoles has been shown to be particularly effective in cycloaddition reactions, oxidative transformations, and condensation processes. organic-chemistry.org The acoustic cavitation generated by ultrasound waves creates localized hot spots with high temperature and pressure, which can enhance reaction rates and promote unique chemical transformations. While specific sonochemical methods for the direct synthesis of this compound are not extensively documented, the principles of sonochemistry can be applied to the synthesis of its precursors, such as β-ketonitriles. The reaction of a β-ketonitrile with hydroxylamine is a common route to 3-aminoisoxazoles, and this process can be significantly influenced by reaction conditions. organic-chemistry.org

Table 1: General Advantages of Sonochemical Synthesis in Heterocyclic Chemistry

| Feature | Description |

| Reaction Rate | Significant acceleration of reaction times, often reducing hours to minutes. |

| Yields | Improvement in product yields due to enhanced mass transfer and cavitation effects. |

| Reaction Conditions | Milder conditions, often at lower temperatures and pressures. |

| By-product Formation | Reduction in the formation of unwanted side products. |

| Energy Efficiency | Lower energy consumption compared to conventional heating methods. |

Synthesis of this compound: Specific Approaches

Precursor Synthesis and Functionalization Strategies

A key precursor for the synthesis of this compound is 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile. This intermediate can be subjected to a Curtius rearrangement to yield the desired 3-amino functionality. The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to an amine. wikipedia.org This method is known for its high efficiency and tolerance of various functional groups. nih.gov

The synthesis of the carbonitrile precursor itself can be accomplished through various established methods for isoxazole ring formation. One common approach involves the reaction of a β-ketonitrile with hydroxylamine.

Optimization of Reaction Conditions and Yields

The efficiency of the Curtius rearrangement is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield of this compound include temperature, solvent, and the choice of azide-forming reagent. The rearrangement of the acyl azide to the isocyanate is typically carried out by heating the acyl azide in an inert solvent. wikipedia.org The subsequent hydrolysis of the isocyanate to the amine can be achieved by treatment with aqueous acid or base.

Continuous-flow technology offers a safer and more efficient alternative for conducting the Curtius rearrangement, particularly on a larger scale, by minimizing the accumulation of potentially explosive acyl azide intermediates. nih.gov

Table 2: Optimization Parameters for the Curtius Rearrangement

| Parameter | Variation | Effect on Yield and Purity |

| Temperature | Increasing temperature generally accelerates the rearrangement but may lead to side reactions if too high. | Optimal temperature needs to be determined for each specific substrate to balance reaction rate and selectivity. |

| Solvent | Inert, high-boiling solvents like toluene (B28343) or diphenyl ether are commonly used. | The choice of solvent can influence the solubility of intermediates and the reaction rate. |

| Azide Source | Sodium azide with an acyl chloride or diphenylphosphoryl azide (DPPA) with a carboxylic acid. | DPPA can be a safer alternative and allows for a one-pot procedure from the carboxylic acid. researchgate.net |

| Work-up Conditions | Acidic or basic hydrolysis of the isocyanate intermediate. | The conditions must be carefully controlled to avoid degradation of the desired amine product. |

Post-Synthetic Modifications and Functionalization of this compound

Once synthesized, this compound can be further modified at both the amino group and the phenyl ring to generate a library of derivatives with diverse properties.

Derivatization at the Amino Group (e.g., Amidation, Hydrazinolysis)

The primary amino group at the 3-position of the isoxazole ring is a versatile handle for a variety of chemical transformations.

Amidation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide by-product. The choice of solvent and base can influence the reaction rate and yield.

Hydrazinolysis: While direct hydrazinolysis of the amino group is not a typical reaction, if the amino group is first acylated, the resulting amide can undergo hydrazinolysis. This reaction involves the cleavage of the amide bond by hydrazine, which can be useful for further functionalization or for the removal of an acyl protecting group. The efficiency of hydrazinolysis can be enhanced by the addition of ammonium (B1175870) salts. rsc.org It is important to note that hydrazinolysis of unactivated amides can be challenging and may require elevated temperatures. rsc.org

Table 3: Representative Derivatization Reactions at the Amino Group

| Reaction | Reagent | Product |

| Amidation | Acetyl chloride | N-(5-(2,5-Dimethylphenyl)isoxazol-3-yl)acetamide |

| Amidation | Benzoic anhydride (B1165640) | N-(5-(2,5-Dimethylphenyl)isoxazol-3-yl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(5-(2,5-Dimethylphenyl)isoxazol-3-yl)-4-methylbenzenesulfonamide |

Modifications on the Phenyl Ring Substituents

The 2,5-dimethylphenyl ring of the title compound can also be subjected to various electrophilic aromatic substitution reactions to introduce additional functional groups. The directing effects of the isoxazole ring and the two methyl groups will influence the position of substitution.

Halogenation: The phenyl ring can be halogenated using reagents such as N-bromosuccinimide (NBS) for bromination. researchgate.net The reaction conditions, including the choice of solvent and the use of a catalyst, can be optimized to control the regioselectivity of the halogenation.

Nitration: Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents on the phenyl ring.

Friedel-Crafts Acylation: Under Friedel-Crafts conditions, an acyl group can be introduced onto the phenyl ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride. researchgate.net The position of acylation will be influenced by the steric and electronic effects of the substituents.

Table 4: Potential Modifications on the Phenyl Ring

| Reaction | Reagent | Potential Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted this compound derivatives |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted this compound derivatives |

| Acylation | Acetyl chloride / AlCl₃ | Acetyl-substituted this compound derivatives |

Ring Functionalization of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a distinct reactivity profile. While generally considered an electron-deficient aromatic system, the presence of substituents can significantly modulate its reactivity towards various chemical transformations. In the case of this compound, the isoxazole moiety is adorned with a bulky aryl group at the C5 position and a strongly electron-donating amino group at the C3 position. These substituents play a crucial role in directing the regioselectivity and feasibility of functionalization reactions on the isoxazole ring itself. The primary avenues for such functionalization are electrophilic substitution, nucleophilic substitution, and cycloaddition reactions.

Electrophilic Substitution

The isoxazole ring is generally resistant to electrophilic aromatic substitution due to its inherent electron-deficient nature. However, the potent electron-donating effect of the 3-amino group is anticipated to activate the ring, making it more susceptible to attack by electrophiles. This activation is expected to be most pronounced at the C4 position, which is ortho to the activating amino group.

Detailed research on the direct electrophilic substitution of this compound is not extensively documented. However, studies on related 3,5-disubstituted isoxazoles provide valuable insights into the probable reactivity of the C4 position. For instance, the halogenation of 3,5-diarylisoxazoles has been successfully achieved at the C4 position using N-halosuccinimides (NBS, NCS, or NIS) in acetic acid. researchgate.netelsevierpure.com In some cases, a strong acid catalyst was found to be necessary to facilitate the reaction, particularly depending on the electronic nature of the substituent on the 5-phenyl ring. researchgate.netelsevierpure.com

Table 1: Halogenation of 3,5-Diarylisoxazoles

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3,5-Diphenylisoxazole | NBS/AcOH | 4-Bromo-3,5-diphenylisoxazole | researchgate.netelsevierpure.com |

| 3,5-Diphenylisoxazole | NCS/AcOH | 4-Chloro-3,5-diphenylisoxazole | researchgate.netelsevierpure.com |

| 3,5-Diphenylisoxazole | NIS/AcOH | 4-Iodo-3,5-diphenylisoxazole | researchgate.netelsevierpure.com |

Nitration studies on 5-phenylisoxazole (B86612) have shown that the regioselectivity is highly dependent on the reaction conditions. Treatment with nitric acid in acetic anhydride under mild conditions can lead to nitration at the C4 position of the isoxazole ring. clockss.org Conversely, stronger nitrating conditions, such as a mixture of nitric acid and sulfuric acid, tend to favor substitution on the more activated phenyl ring. clockss.org Given the presence of the activating 3-amino group in this compound, it is plausible that C4-nitration could be achieved under carefully controlled, milder conditions.

Other electrophilic substitution reactions, such as sulfonation and Friedel-Crafts reactions, are less commonly reported for isoxazoles. The Vilsmeier-Haack reaction, which is effective for the formylation of electron-rich heterocycles, could potentially be applied to 3-aminoisoxazole systems to introduce a formyl group at the C4 position, although specific examples for this substrate are lacking. ijpcbs.comwikipedia.orgorganic-chemistry.org

Another approach to functionalization at the C4 position involves metalation followed by quenching with an electrophile. While lateral metalation of alkyl groups on the isoxazole ring is a known strategy, direct deprotonation of the C4-H is also a possibility, which would then allow for the introduction of a variety of electrophiles. clockss.orgumt.edu

Nucleophilic Substitution

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted isoxazole ring is generally not feasible due to the electron-rich nature of the ring system and the absence of a suitable leaving group. For SNAr reactions to occur on isoxazole derivatives, the ring typically needs to be activated by strongly electron-withdrawing groups, and a good leaving group must be present at the position of substitution.

Research has demonstrated that 5-nitroisoxazoles can undergo nucleophilic aromatic substitution where the nitro group at the C5 position is displaced by various nucleophiles. nih.govrsc.org However, in the case of this compound, there are no such activating groups or leaving groups on the isoxazole ring. Therefore, direct functionalization of the ring via nucleophilic substitution is considered highly unlikely under standard conditions.

Cycloaddition Reactions

The isoxazole ring can, in principle, participate in cycloaddition reactions, acting as either a diene or a dienophile. However, the aromatic character of the isoxazole ring makes it a reluctant participant in such reactions, as they would lead to a loss of aromaticity. Most of the literature concerning cycloaddition reactions and isoxazoles focuses on the synthesis of the isoxazole ring itself, most commonly through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. mdpi.comnih.govnih.govedu.krdmdpi.com There is a scarcity of documented examples where a pre-formed 3-aminoisoxazole system partakes as a component in a subsequent cycloaddition reaction to build more complex molecular architectures. Theoretical studies would be required to predict the feasibility and potential pathways for such transformations involving this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 5 2,5 Dimethylphenyl Isoxazol 3 Amine

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of 1D (¹H, ¹³C) and 2D spectra, the chemical environment of each nucleus and the connectivity between atoms can be established with high confidence.

The ¹H NMR spectrum of 5-(2,5-Dimethylphenyl)isoxazol-3-amine is expected to display distinct signals corresponding to the protons of the dimethylphenyl group, the isoxazole (B147169) ring, the amine group, and the two methyl substituents. The aromatic region would likely show three signals for the protons on the 1,2,4-trisubstituted benzene (B151609) ring. A singlet would correspond to the proton at the C4 position of the isoxazole ring. sciarena.com The two methyl groups on the phenyl ring would appear as sharp singlets, and the primary amine protons would typically be observed as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes the carbons of the isoxazole ring, the six carbons of the dimethylphenyl ring (four substituted and two with attached protons), and the two methyl group carbons. rsc.org The chemical shifts are influenced by the electronic effects of the substituents and the inherent aromaticity of the ring systems.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ | ~4.5-5.5 | broad singlet |

| Isoxazole H-4 | ~6.1-6.5 | singlet |

| Aromatic H | ~7.0-7.4 | multiplet |

| Phenyl CH₃ | ~2.3-2.5 | singlet |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isoxazole C-3 (C-NH₂) | ~165-170 |

| Isoxazole C-5 (C-Aryl) | ~160-165 |

| Isoxazole C-4 | ~95-100 |

| Aromatic C (quaternary) | ~125-140 |

| Aromatic C-H | ~128-132 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show correlations between the adjacent protons on the dimethylphenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the isoxazole C4-H4 and the aromatic C-H groups, as well as the methyl protons to their respective methyl carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which helps in determining the preferred conformation of the molecule. A NOESY spectrum could show correlations between the isoxazole H-4 proton and the ortho-proton of the dimethylphenyl ring, providing insight into the dihedral angle between the two rings in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₁₁H₁₂N₂O, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. The experimental measurement of this mass via HRMS with a low margin of error (typically <5 ppm) provides unequivocal confirmation of the molecular formula. rsc.orgcsic.es

Calculated Exact Mass for C₁₁H₁₂N₂O

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net For this compound, the key functional groups are the primary amine (NH₂), the aromatic dimethylphenyl ring, and the isoxazole heterocycle.

The IR spectrum is expected to show characteristic N-H stretching bands for the primary amine, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ would contain absorptions from C=N and C=C stretching of the isoxazole and phenyl rings. rsc.org The N-H bending vibration is also expected in this region. The C-O stretching of the isoxazole ring would likely appear in the fingerprint region. chemicalbook.com

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H stretch | 3300 - 3500 (doublet) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Phenyl & Isoxazole Rings | C=C and C=N stretch | 1450 - 1620 |

| Primary Amine | N-H bend | 1580 - 1650 |

X-ray Crystallography for Solid-State Structural Analysis

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions. For this compound, the primary amine group is expected to be a key director of the crystal packing through the formation of hydrogen bonds. iucr.org These N-H···N or N-H···O interactions can link molecules into chains, layers, or more complex three-dimensional networks. researchgate.net

Additionally, π-π stacking interactions between the aromatic phenyl rings and/or the isoxazole rings of adjacent molecules may contribute to the stability of the crystal structure. researchgate.net The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.

Conformational Analysis in the Crystalline State

A definitive analysis of the solid-state conformation of this compound cannot be provided without experimental data from X-ray crystallography. Such an analysis would typically involve the precise measurement of bond lengths, bond angles, and dihedral angles within the crystal lattice.

In the absence of specific data for the title compound, a general discussion of related isoxazole structures can offer some predictive insights. In many crystalline structures of 5-phenylisoxazole (B86612) derivatives, the dihedral angle between the isoxazole and phenyl rings is a key conformational parameter. This angle is influenced by the steric and electronic effects of substituents on both rings. For instance, in some derivatives, the two rings are nearly coplanar to maximize π-conjugation, while in others, significant twisting is observed to alleviate steric hindrance.

A hypothetical conformational analysis of this compound would focus on the dihedral angle between the isoxazole ring and the 2,5-dimethylphenyl group. The presence of two methyl groups on the phenyl ring, particularly the ortho-methyl group, would be expected to introduce significant steric strain, likely forcing the phenyl ring to adopt a non-planar orientation with respect to the isoxazole ring. Computational modeling could provide a theoretical prediction of this and other conformational features, but experimental verification would be required for a conclusive analysis.

Table 1: Hypothetical Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Predicted Value (°)* |

| C(4)-C(5)-C(Ar)-C(Ar) | Dihedral angle between the isoxazole and dimethylphenyl rings | Expected to be significantly non-zero |

| N(2)-C(3)-N(amine)-H | Orientation of the amine group | Would indicate potential for intermolecular hydrogen bonding |

| C(5)-C(Ar)-C(methyl)-H | Conformation of the dimethylphenyl methyl groups | Influenced by packing forces |

Note: These are predicted trends. Actual values would require experimental determination.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (If applicable to chiral derivatives)

The application of chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is contingent on the existence of chiral derivatives of this compound. The parent molecule itself is achiral and therefore would not exhibit a CD or ORD spectrum.

A literature search did not yield any reports on the synthesis or resolution of chiral derivatives of this compound. Should such derivatives be synthesized in the future, for example by introducing a chiral center in a substituent or through atropisomerism if rotation around the phenyl-isoxazole bond were sufficiently hindered, chiroptical techniques would be invaluable for their stereochemical characterization. CD spectroscopy, in particular, could be used to assign the absolute configuration of enantiomers by comparing experimental spectra with those predicted by quantum chemical calculations.

Computational and Theoretical Chemistry Investigations of 5 2,5 Dimethylphenyl Isoxazol 3 Amine

Density Functional Theory (DFT) Studies

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting various molecular properties of 5-(2,5-Dimethylphenyl)isoxazol-3-amine.

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of the molecule, corresponding to the lowest energy state on the potential energy surface. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, key structural parameters like bond lengths, bond angles, and dihedral angles are determined.

Table 1: Selected Optimized Geometrical Parameters for Isoxazole (B147169) Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1–O2 | 1.41 | - |

| O2–C3 | 1.36 | - |

| C4–C5 | 1.39 | - |

| C5–N1 | 1.32 | - |

| C3–N(amine) | 1.37 | - |

| C5–C(phenyl) | 1.48 | - |

| C3–N1–O2 | - | 109.5 |

| N1–O2–C3 | - | 105.8 |

| O2–C3–C4 | - | 111.2 |

| C3–C4–C5 | - | 104.5 |

| C4–C5–N1 | - | 109.0 |

Note: These values are representative examples based on typical findings for related isoxazole structures and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized over the electron-rich amine group and the phenyl ring, while the LUMO may be distributed across the isoxazole ring. The calculated HOMO-LUMO gap provides insight into the molecule's potential for charge transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.31 |

| LUMO | -0.27 |

| Energy Gap (ΔE) | 5.04 |

Note: Values are representative based on DFT calculations for similar heterocyclic compounds and serve as an example.

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons. The map is colored according to the electrostatic potential:

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, especially those attached to electronegative atoms.

For this compound, the EPS map would likely show negative potential (red) around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amine group, identifying them as potential sites for hydrogen bonding. Positive potential (blue) would be expected around the amine hydrogen atoms.

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. This method predicts the wavelengths of maximum absorption (λmax) by calculating the energies of electronic transitions from the ground state to various excited states. The primary transitions are often from the HOMO to the LUMO.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. Theoretical predictions of chemical shifts for the hydrogen and carbon atoms in the dimethylphenyl and isoxazole rings can be correlated with experimental spectra to confirm the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isoxazole C3 | - | 168.0 |

| Isoxazole C4 | 6.10 | 95.5 |

| Isoxazole C5 | - | 170.2 |

| Phenyl C1' | - | 134.1 |

| Phenyl C2' | - | 131.5 |

| Phenyl C3' | 7.25 | 130.8 |

| Phenyl C4' | 7.18 | 128.9 |

| Phenyl C5' | - | 136.0 |

Molecular Dynamics (MD) Simulations

Ligand-Target Interaction Dynamics (In Silico, non-clinical)

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and stability of a ligand-protein complex over time. For this compound, while specific MD studies are not detailed in the available literature, the methodology applied to analogous isoxazole-containing compounds provides a clear framework for how its interaction dynamics would be assessed.

In studies of similar isoxazole-carboxamide derivatives, MD simulations are performed to understand the change in dynamicity of both the protein backbone and the ligand after docking. nih.gov Such simulations can confirm the stability of the docked pose and elucidate the key interactions that persist in a dynamic, solvated environment. For a putative complex involving this compound, an MD simulation would track parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand to assess conformational stability. A stable RMSD value over the course of the simulation (e.g., 50-100 nanoseconds) would suggest a stable binding mode. Furthermore, analysis of the Root Mean Square Fluctuation (RMSF) of individual amino acid residues in the binding site would reveal which residues have the most significant interactions with the ligand. The persistence of hydrogen bonds and hydrophobic contacts between the isoxazole core, the dimethylphenyl group, and the target protein would be monitored to confirm the critical nature of these interactions for stable binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new molecules and understanding the structural features essential for their mechanism of action.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of analogues of this compound, a wide range of descriptors would be computed to capture the physicochemical properties relevant to their biological activity. These are typically categorized as:

1D Descriptors: These include fundamental properties like molecular weight, atom count, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural features (e.g., hydrogen bond donors/acceptors).

3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its shape, size, and steric properties.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (such as Density Functional Theory - DFT), these descriptors provide insights into the electronic properties of the molecule. nih.gov Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and the distribution of atomic charges (e.g., Mulliken population analysis). nih.gov

In studies of other isoxazole derivatives, DFT has been employed to optimize molecular geometries and calculate such electronic parameters to correlate them with activity. nih.gov

Once descriptors are calculated for a series of this compound analogues, statistical methods are used to build a QSAR model that correlates these descriptors with their measured in vitro biological activity (e.g., IC50 values). Research on related isoxazole compounds has successfully demonstrated such correlations. For instance, a study on immunologically active isoxazoles found that the atomic charge distribution, calculated via Mulliken population analysis, could be correlated with their activity. nih.gov The findings from that research suggested that the isoxazole ring plays a critical role in the observed immunological activities. nih.gov

Applying this principle, a QSAR model for this compound would likely reveal the importance of electronic features on the isoxazole ring and the steric or hydrophobic contributions of the 2,5-dimethylphenyl substituent. By identifying which descriptors have the most significant positive or negative correlation with activity, the model can provide mechanistic insights, suggesting, for example, that electron-withdrawing groups at a certain position might enhance activity by strengthening a key hydrogen bond interaction with the target.

Docking Studies and Molecular Recognition Principles (In Silico, non-clinical)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to identify potential biological targets and elucidate the molecular recognition principles governing ligand binding.

While the specific molecular targets of this compound are not definitively established, docking studies on structurally similar isoxazole derivatives have identified several putative protein targets. These include enzymes like cyclooxygenases (COX-1 and COX-2), α-amylase, and α-glucosidase, as well as proteins involved in cell division like the Tubulin-Colchicine domain. nih.govsdiarticle3.comresearchgate.netnih.gov

Docking simulations of this compound into the active sites of these targets would predict its binding mode. Based on studies of analogues, a common binding pattern involves the isoxazole core acting as a key interaction scaffold. nih.govnih.gov The nitrogen and oxygen atoms of the isoxazole ring are frequently predicted to form crucial hydrogen bonds with polar amino acid residues in the receptor's active site. For example, in the active site of the α-amylase enzyme, the isoxazole nitrogen of a similar compound was shown to form a hydrogen bond with the residue HIS101. nih.gov The 2,5-dimethylphenyl group would likely engage in hydrophobic and van der Waals interactions within a nonpolar pocket of the binding site, contributing to binding affinity and selectivity. pnrjournal.com

The primary output of a docking study is a score that estimates the binding affinity between the ligand and the target. Lower scores typically indicate stronger binding. Studies on isoxazole derivatives have reported binding energies (or docking scores) against various targets, providing a benchmark for the potential affinity of this compound.

Analysis of the docked poses reveals "interaction hotspots"—specific amino acid residues within the binding site that form the most critical contacts with the ligand. For isoxazole analogues, recurring interaction hotspots include residues capable of hydrogen bonding, such as Lysine, Aspartic Acid, and Cysteine, as well as those forming hydrophobic contacts. sdiarticle3.comnih.gov For instance, in docking studies against the Tubulin-Colchicine domain, isoxazole derivatives were found to form strong hydrogen bonds with Cys-241 and Lys-352. sdiarticle3.comresearchgate.net These residues are thus considered hotspots for this class of compounds.

The table below summarizes representative binding affinity data and identified interaction hotspots from docking studies of various isoxazole derivatives against their putative targets.

| Compound Class | Putative Target | Binding Affinity (Docking Score) | Key Interaction Hotspots |

| Isoxazole-tetrazole derivative | Tubulin-Colchicine Domain (1SA0) | -6.551 (Glide Score) | Cys-241, Lys-352 |

| Isoxazole-tetrazole derivative | Tubulin-Colchicine Domain (1SA0) | -6.421 (Glide Score) | Lys-352 |

| Phenylisoxazole-quinoxaline hybrid | α-Amylase | -8.9 kcal/mol | ASP300, HIS101, LYS200, LEU162 |

| Phenylisoxazole-quinoxaline hybrid | α-Glucosidase | -9.0 kcal/mol | N/A |

| Isoxazole analogue | Topoisomerase II | -9 kcal/mol | N/A |

Data synthesized from multiple studies on isoxazole derivatives. sdiarticle3.comresearchgate.netnih.govpnrjournal.com The scores are from different software and are not directly comparable but indicate strong predicted binding.

Reactivity, Reaction Mechanisms, and Derivative Synthesis of 5 2,5 Dimethylphenyl Isoxazol 3 Amine

Chemical Transformations of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic five-membered heterocycle characterized by the presence of a weak nitrogen-oxygen (N-O) bond. This bond is a key feature that dictates much of the ring's reactivity, particularly its propensity to undergo cleavage under specific conditions. acs.org While the aromaticity lends a degree of stability, allowing for the manipulation of substituents, the N-O bond is a potential site for chemical transformations. acs.org

Ring Opening Reactions and Mechanisms

The isoxazole ring system can undergo cleavage through several mechanisms, most notably reductive or base-catalyzed pathways. These reactions are of significant interest in synthetic chemistry as they unmask versatile difunctionalized compounds like β-hydroxy ketones, γ-amino alcohols, or enaminoketones. acs.org

Reductive Cleavage: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is a common method for cleaving the N-O bond of isoxazoles. mdpi.com This process typically leads to the formation of an enaminone, which can be further hydrolyzed to a 1,3-dicarbonyl compound. The reaction proceeds via the reduction of the weak N-O single bond.

Base-Catalyzed Ring Opening: In some isoxazoles, particularly those without a substituent at the C3 position, bases can initiate ring opening by deprotonating the C3 proton. researchgate.net This leads to the cleavage of the N-O bond and the formation of an α-cyanoenol metabolite, as observed in the metabolism of the drug leflunomide. researchgate.net While 5-(2,5-Dimethylphenyl)isoxazol-3-amine is substituted at C3 with an amino group, base-induced ring-opening reactions can still occur, often initiated by nucleophilic attack on the ring or deprotonation at other sites, leading to complex rearrangements. The general lability of the N-O bond remains a central feature of isoxazole reactivity. researchgate.net

Photochemical Ring Opening: Under UV irradiation, the isoxazole ring is prone to collapse due to the weak N-O bond. wikipedia.org This photolysis can lead to a rearrangement, often forming an oxazole (B20620) through a transient azirine intermediate. wikipedia.org

Cycloaddition Reactions Involving the Isoxazole Moiety

While the isoxazole ring itself is generally not a reactive participant in cycloaddition reactions due to its aromatic character, the most prominent synthetic route to the isoxazole core is, in fact, a cycloaddition reaction. The [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne is a powerful and widely used method for constructing the isoxazole ring. wikipedia.orgrsc.orgacs.orgresearchgate.net

In the context of this compound, this synthetic approach would involve the reaction of 2,5-dimethylphenylacetylene with a nitrile oxide equivalent that would provide the 3-amino functionality. The regioselectivity of this reaction is crucial in determining the final substitution pattern of the isoxazole. mdpi.comacs.org Intramolecular versions of this reaction, known as Intramolecular Nitrile Oxide Cycloaddition (INOC), are also employed to create complex, fused-ring systems containing an isoxazole moiety. mdpi.com

Reactivity of the Amino Group (at Position 3)

The amino group at the C3 position is a key functional handle that imparts nucleophilic character to the molecule, making it a versatile precursor for the synthesis of a wide range of derivatives.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This reactivity has been exploited to synthesize various derivatives of this compound, including sulfonamides and ureas. pleiades.online These reactions typically involve the attack of the amino group on an electrophilic center.

For instance, the reaction with sulfonyl chlorides yields sulfonamides, while reaction with isocyanates or carbamoyl (B1232498) chlorides produces urea (B33335) derivatives. A study by Potkin et al. demonstrated the synthesis of such derivatives from this compound, which was itself prepared from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile via a Curtius rearrangement. pleiades.online

The nucleophilicity of 3-aminoisoxazoles is also demonstrated in their reactions with activated enol ethers, such as diethyl ethoxymethylenemalonate. In these reactions, the amino group attacks the electrophilic carbon of the enol ether, leading to the formation of isoxazolyl enamines, which can subsequently cyclize to form fused isoxazolopyrimidinones. imist.maimist.ma

| Reactant | Derivative Class | Resulting Compound Name | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | Sulfonamide | N-[5-(2,5-Dimethylphenyl)isoxazol-3-yl]benzenesulfonamide | pleiades.online |

| 4-Nitrobenzenesulfonyl chloride | Sulfonamide | N-[5-(2,5-Dimethylphenyl)isoxazol-3-yl]-4-nitrobenzenesulfonamide | pleiades.online |

| Phenyl isocyanate | Urea | 1-[5-(2,5-Dimethylphenyl)isoxazol-3-yl]-3-phenylurea | pleiades.online |

Electrophilic Aromatic Substitution on the Phenyl Ring

The 2,5-dimethylphenyl ring is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this process are dictated by the substituents on the ring. The two methyl groups are activating, ortho, para-directing groups. Conversely, the isoxazole ring, connected via the C5 position, is generally considered an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta position relative to its point of attachment.

The directing effects on the phenyl ring are therefore a combination of these influences:

Position 4: Ortho to the C5-methyl group and para to the C2-methyl group. This position is strongly activated.

Position 6: Ortho to the C2-methyl group. This position is activated, though potentially sterically hindered by the adjacent methyl group.

Position 3: Para to the C2-methyl group and ortho to the C5-methyl group. This position is also strongly activated.

Given the strong activating and directing effects of the two methyl groups, electrophilic substitution is expected to occur primarily at positions 3, 4, and 6 of the phenyl ring, assuming the reaction conditions are suitable to overcome the deactivating effect of the isoxazole substituent. The precise outcome would depend on the specific electrophile and reaction conditions used.

Role of the 2,5-Dimethylphenyl Moiety in Directing Reactivity

Electronic Effects: The electron-donating nature of the two methyl groups increases the electron density on the phenyl ring. This electronic push can have a modest influence on the isoxazole ring, potentially affecting its stability and the energetics of ring-opening reactions. However, its most significant electronic contribution is the strong activation and directing effect it exerts during electrophilic aromatic substitution on the phenyl ring, as detailed in the previous section.

Steric Effects: The methyl group at the C2 position of the phenyl ring introduces steric hindrance. This bulkiness can influence the conformation of the molecule by restricting the free rotation around the C-C bond connecting the phenyl and isoxazole rings. This steric hindrance could also modulate the reactivity at the adjacent C5 position of the isoxazole ring, potentially shielding it from attack by bulky reagents.

Biological Activities and Mechanistic Studies of 5 2,5 Dimethylphenyl Isoxazol 3 Amine Preclinical and in Vitro Focus

In Vitro Enzyme Inhibition Studies

The isoxazole (B147169) scaffold has been the basis for the development of inhibitors targeting several key enzymes involved in pathological processes.

Identification of Specific Enzyme Targets (e.g., Carbonic Anhydrase, COX Enzymes)

Carbonic Anhydrase (CA): Certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes crucial for processes like pH regulation and CO2 homeostasis. nih.gov For example, in one study, a series of synthesized isoxazole derivatives were tested for their inhibitory action against CA. The compound designated as AC2 was found to be the most potent inhibitor in the series, with an IC50 value of 112.3 ± 1.6 μM. nih.govresearchgate.net Another compound, AC3, also demonstrated notable inhibition with an IC50 of 228.4 ± 2.3 μM. nih.govresearchgate.net These findings suggest that the isoxazole framework can serve as a template for designing novel CA inhibitors. nih.gov

Cyclooxygenase (COX) Enzymes: The isoxazole ring is a core component of several selective COX-2 inhibitors, a key enzyme in the inflammatory pathway. aalto.firesearchgate.net Studies on various novel isoxazole derivatives have demonstrated their potential for selective COX-2 inhibition over the COX-1 isoform. nih.govnih.gov In an assay of ten newly synthesized isoxazole derivatives, many showed selectivity towards COX-2. nih.gov The compound labeled C6 was the most potent, with an IC50 value of 0.55 ± 0.03 µM for COX-2. nih.gov This selectivity is a desirable trait for anti-inflammatory agents, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs. aalto.fi

Pyruvate Kinase M2 (PKM2) and Secretory Phospholipase A2 (sPLA2): Current literature derived from extensive searches does not provide evidence for the inhibition of Pyruvate Kinase M2 or secretory Phospholipase A2 by compounds belonging to the isoxazole class. Research on PKM2 inhibitors has focused on other chemical scaffolds, such as naphthoquinone derivatives and other small molecules like compound 3K. ijbs.comcaymanchem.com Similarly, studies on sPLA2 inhibitors have primarily involved different classes of compounds, such as indole (B1671886) derivatives. nih.gov

Elucidation of Inhibition Mechanisms

The mechanisms by which isoxazole derivatives inhibit their enzyme targets are often elucidated through a combination of enzymatic assays and computational studies. Molecular docking simulations have been instrumental in understanding the binding interactions between isoxazole-based inhibitors and the active sites of enzymes like carbonic anhydrase and COX-2. nih.govnih.gov

For COX-2, docking studies have shown that the inhibitor molecules fit into the enzyme's binding pocket, forming hydrophobic and hydrophilic interactions with key amino acid residues such as Val523, Phe518, Arg513, and Ser353. nih.gov These specific interactions are believed to be responsible for the potent and selective inhibition of the COX-2 enzyme. nih.gov Similarly, for carbonic anhydrase, in silico studies including molecular docking and molecular dynamics simulations have supported the in vitro inhibition results by calculating the binding energy of the compounds within the enzyme's active site. nih.gov

Cellular Pathway Modulation in Preclinical Models

Beyond direct enzyme inhibition, isoxazole derivatives have been shown to modulate critical cellular pathways involved in cell survival, immune response, and inflammation.

Effects on Cell Proliferation and Apoptosis in Cell Lines

Numerous studies have highlighted the anti-proliferative and pro-apoptotic activities of novel isoxazole derivatives in various cancer cell lines. nih.govnih.gov

In a study using human erythroleukemic K562 cells, nearly all tested 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant pro-apoptotic activity, inducing both early and late stages of apoptosis. nih.gov Some derivatives were particularly potent, inducing apoptosis in over 80% of cells at concentrations ranging from 100 nM to 200 µM. nih.gov Different effects were observed in glioblastoma cell lines (U251-MG and T98G), where certain isoxazole derivatives were also able to induce significant apoptosis, with some compounds showing total apoptosis values greater than 40% in the TMZ-resistant T98G cell line. researchgate.net This suggests that isoxazole-based compounds could be valuable in developing anticancer drugs that act by activating apoptotic pathways. nih.govnih.gov

| Compound | Concentration | Total Apoptosis (%) |

|---|---|---|

| Derivative 4 | 100 nM | 80.10 |

| Derivative 8 | 10 µM | 90.60 |

| Derivative 11 | 200 µM | 88.50 |

Immunomodulatory Effects in Isolated Cells and Preclinical Animal Models

The isoxazole scaffold is associated with a broad spectrum of immunomodulatory activities, including both immunosuppressive and immunostimulatory effects. nih.gov

Some derivatives have shown potent immunosuppressive properties. For instance, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). nih.gov The compound designated MM3 was selected for further study due to its strong anti-proliferative activity and lack of toxicity, with its mechanism suggested to be linked to the induction of apoptosis in Jurkat cells. nih.gov Conversely, other isoxazole derivatives have demonstrated immunostimulatory effects. One study found that 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) stimulated the mitogen-induced proliferation of lymphocytes from spleens and mesenteric lymph nodes in mice. nih.gov These varied effects highlight the potential for developing isoxazole derivatives for treating autoimmune diseases or for use as vaccine adjuvants. nih.gov

Influence on Cytokine Production and Inflammatory Mediators (In Vitro)

The immunomodulatory effects of isoxazole derivatives are closely linked to their ability to influence the production of cytokines and other inflammatory mediators. In vitro studies have shown that these compounds can regulate key pro-inflammatory cytokines.

For example, the immunosuppressive compound MM3 was shown to inhibit the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. nih.gov In contrast, another study on 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide reported an increase in LPS-elicited interleukin-1-beta (IL-1β) production in murine peritoneal cell cultures. nih.gov This differential regulation of cytokine production underscores the chemical diversity within the isoxazole class and the potential to fine-tune the biological response by modifying the core structure.

Mechanistic Investigations of Antimicrobial Activity (In Vitro)

The antimicrobial properties of isoxazole derivatives have been a subject of considerable research interest. While specific studies on 5-(2,5-dimethylphenyl)isoxazol-3-amine are not extensively detailed in the available literature, the broader class of isoxazole-containing compounds has demonstrated significant antimicrobial potential through various mechanisms.

Antibacterial Activity Against Specific Pathogens (e.g., E. coli, S. aureus)

The isoxazole scaffold is a key feature in a variety of compounds exhibiting antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain quinoxaline-based compounds incorporating an amine-substituted moiety have shown good to moderate activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), with Minimum Inhibitory Concentrations (MICs) ranging from 4–16 μg/mL and 4–32 μg/mL, respectively. nih.gov Mechanistic studies on some of these compounds suggest that they exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov The introduction of a thiophene (B33073) moiety to the isoxazole ring has also been observed to enhance antibacterial activity against pathogens like S. aureus and E. coli. nih.gov

| Bacterial Strain | Compound Type | MIC Range (µg/mL) |

| S. aureus | Quinoxaline-based amine-substituted analogues | 4–16 |

| E. coli | Quinoxaline-based amine-substituted analogues | 4–32 |

| S. aureus | Isoxazoles with thiophenyl moiety | Significant Activity |

| E. coli | Isoxazoles with thiophenyl moiety | Significant Activity |

Antifungal Activity Against Fungal Strains (e.g., C. albicans)

Isoxazole derivatives have also been investigated for their antifungal properties. Studies on various substituted isoxazoles have shown activity against fungal strains such as Candida albicans (C. albicans). For example, certain 1,3-oxazole derivatives, which are structurally related to isoxazoles, have demonstrated antifungal action against C. albicans with MIC values of 14 μg/mL. mdpi.com The antifungal activity of isoxazole derivatives can be influenced by the nature and position of substituents on the isoxazole ring. The introduction of a thiophene moiety, for instance, has been shown to increase antifungal activity. nih.gov Another study reported that an isoindole derivative containing a 5-methyl-isoxazole-3-yl group exhibited antifungal activity against several fungal species, including Geotrichum candidum. mdpi.com

| Fungal Strain | Compound Type | MIC Value (µg/mL) |

| C. albicans | 1,3-oxazole derivatives | 14 |

| Geotrichum candidum | Isoindole (5-methyl-isoxazole-3-yl) derivative | Active |

Biofilm Inhibition Mechanisms

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Some isoxazole derivatives have shown promise in inhibiting biofilm formation. The mechanism of biofilm inhibition often involves interference with the production of the extracellular polymeric substance (EPS) matrix, which is crucial for the structural integrity of the biofilm. nih.gov For example, certain N-acyl-α-amino acids and their corresponding 4H-1,3-oxazol-5-ones have demonstrated antibiofilm activity against E. coli and S. epidermidis. mdpi.com While direct studies on this compound are lacking, the general ability of related heterocyclic compounds to disrupt biofilms suggests a potential avenue for future research.

Preclinical In Vivo Studies on Biological Activity (Excluding Clinical Human Trials and Safety/Dosage Data)

Preclinical in vivo studies are essential to validate the therapeutic potential of compounds identified through in vitro screening. For the isoxazole class of compounds, some in vivo investigations have been conducted, primarily in animal models.

Validation of In Vitro Findings in Animal Models (e.g., Immunosuppression in Mice)

Investigations into Target Engagement and Pharmacodynamics in Animal Models

Information regarding the specific target engagement and pharmacodynamics of this compound in animal models is not available in the reviewed literature. Pharmacodynamic studies for the broader class of isoxazole derivatives are also not extensively documented in publicly accessible sources. Such studies would be crucial to understand the dose-response relationship, the time course of the drug's effect, and the mechanism of action at the molecular level within a living organism. Future research in this area would be necessary to advance the development of isoxazole-based therapeutic agents.

Antioxidant Activity and Free Radical Scavenging Mechanisms

While direct preclinical studies on the antioxidant activity of this compound are not extensively detailed in the available literature, the broader class of isoxazole derivatives has been the subject of numerous in vitro investigations, revealing significant potential for free radical scavenging. nih.govnih.gov These studies provide a foundational understanding of the mechanistic pathways through which isoxazole-containing compounds may exert their antioxidant effects.

The primary mechanism by which isoxazole derivatives exhibit antioxidant activity is through free radical scavenging. nih.gov This process typically involves the donation of a hydrogen atom from the antioxidant molecule to a highly reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. nih.gov The stability and reactivity of the resulting antioxidant radical are key determinants of its efficacy.

A widely utilized and standard method for evaluating this in vitro antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.govajrconline.org The DPPH molecule is a stable, commercially available organic nitrogen radical that possesses a deep violet color in solution. nih.govmdpi.com When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical. nih.gov This process neutralizes the radical, converting it to the reduced form, DPPH-H, which results in a color change from violet to a pale yellow. nih.gov The degree of discoloration, which is measured spectrophotometrically by the decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging ability of the compound being tested. nih.govscirp.org

Studies on various isoxazole and isoxazoline (B3343090) derivatives have consistently demonstrated their capacity to scavenge DPPH radicals, with the potency of this activity being heavily influenced by the nature and position of substituent groups on the molecule's aromatic rings. nih.govjetir.org Research on a series of fluorophenyl-isoxazole-carboxamides indicated that compounds with electron-donating groups, such as alkyl substituents on the phenyl ring, demonstrated potent antioxidant activity, in some cases significantly exceeding that of the standard antioxidant, Trolox. nih.gov Similarly, investigations into isoxazoline derivatives have shown that substitutions on the phenyl ring influence the radical scavenging activity, with some compounds showing comparable potency to the standard antioxidant, ascorbic acid. nih.gov For example, the presence of hydroxyl groups has been noted to enhance the scavenging effect. jetir.org

The collective findings from these preclinical, in vitro studies suggest that the isoxazole scaffold is a promising pharmacophore for the development of antioxidant agents. The specific structural features of this compound, particularly the dimethylphenyl group, align with the structure-activity relationships observed in other active isoxazole derivatives, suggesting a potential for free radical scavenging activity.

To illustrate the antioxidant potential within the isoxazole class, the following table summarizes the in vitro radical scavenging activity of several representative isoxazole derivatives against the DPPH radical, as reported in scientific literature.

| Compound Series | Specific Derivative/Identifier | DPPH Scavenging Activity (IC₅₀) | Reference Standard (IC₅₀) | Reference |

|---|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamides | Compound 2a (with t-butyl group) | 0.45 ± 0.21 µg/mL | Trolox (3.10 ± 0.92 µg/mL) | nih.gov |

| Fluorophenyl-isoxazole-carboxamides | Compound 2c | 0.47 ± 0.33 µg/mL | Trolox (3.10 ± 0.92 µg/mL) | nih.gov |

| Isoxazoline derivatives | Compound 4i | ~106.42 µg/mL | Ascorbic Acid (81.02 µg/mL) | nih.gov |

| Benzimidazolylisoxazoles | Compound C3 | 145 µM | BHA (624 µM) | ajrconline.org |

| Benzimidazolylisoxazoles | Compound C2 | 188 µM | BHA (624 µM) | ajrconline.org |

Structure Activity Relationship Sar Elucidation for 5 2,5 Dimethylphenyl Isoxazol 3 Amine Analogues

Impact of Substituents on the 2,5-Dimethylphenyl Moiety on Activity

The 2,5-dimethylphenyl group is a significant feature of the molecule, and alterations to this moiety can profoundly affect its activity. The presence and position of the methyl groups contribute to both the electronic and steric characteristics of the compound.

The methyl groups introduce steric bulk, which can influence the molecule's preferred conformation and its ability to fit into a biological target's binding site. The ortho-methyl group, in particular, can cause significant steric hindrance, potentially forcing the phenyl ring to adopt a non-coplanar orientation with respect to the isoxazole (B147169) ring. This torsional angle can be a critical determinant of biological activity. In studies of other bioactive molecules with a 2,5-dimethylphenyl scaffold, this substitution pattern has been shown to be a common structural feature in various antimicrobial compounds. nih.gov

Influence of Modifications at the Isoxazole Ring (e.g., 3-Amino Group)

The isoxazole ring and its substituents are fundamental to the molecule's identity and function. The 3-amino group is a key functional group that can participate in hydrogen bonding and other polar interactions. Modifications to this group, such as acylation or substitution, can dramatically alter the compound's properties. For example, the synthesis of sulfonamides and urea (B33335) derivatives from 5-(2,5-dimethylphenyl)isoxazol-3-amine highlights how this amino group can be a handle for further chemical derivatization. pleiades.online The nature of the substituent at the 5-position of the isoxazole ring is also known to be a critical factor for potency and selectivity in related isoxazole series. nih.gov

The isoxazole ring itself is a versatile scaffold in medicinal chemistry, and its derivatives are associated with a wide range of pharmacological activities. imist.ma The specific arrangement of the nitrogen and oxygen atoms in the isoxazole ring contributes to its electronic properties and ability to engage in various non-covalent interactions.

Positional Isomerism and its Effect on Biological/Chemical Properties

Positional isomerism, which involves changing the relative positions of substituents on either the phenyl or isoxazole ring, can have a profound impact on a compound's activity. For instance, moving the methyl groups to different positions on the phenyl ring would alter both the electronic and steric profiles of the molecule. Similarly, shifting the amino group to a different position on the isoxazole ring would create a new set of interactions with a potential biological target.

Studies on other isoxazole-containing compounds have demonstrated the importance of the substitution pattern. For example, the relative position of a styryl group on an oxazole (B20620) ring was shown to affect the photobehavior of the molecule. researchgate.net This highlights the sensitivity of molecular properties to the precise arrangement of functional groups.

Development of Pharmacophores for this compound Related Compounds

A pharmacophore model for this class of compounds would identify the essential structural features required for a specific biological activity. Based on the structure of this compound, a hypothetical pharmacophore might include:

A hydrophobic region corresponding to the 2,5-dimethylphenyl moiety.

A hydrogen bond donor/acceptor feature associated with the 3-amino group.

The isoxazole ring as a central scaffold, defining the spatial arrangement of the other features.

The development of such a model would be informed by the SAR data from a series of analogues, helping to guide the design of new compounds with potentially improved activity. Isoxazole derivatives, in general, are recognized as important pharmacophores in drug development. researchgate.net

Computational SAR Approaches and Predictive Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating SAR. researchwithrutgers.com These approaches use statistical methods to correlate variations in molecular structure with changes in biological activity. For a series of this compound analogues, a QSAR study could quantify the effects of different substituents on the phenyl ring or modifications to the isoxazole moiety.

Such models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, descriptors encoding electronic properties (e.g., Hammett constants), steric properties (e.g., Taft parameters), and hydrophobic properties (e.g., logP) could be used to build a predictive QSAR model. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide further insights into the steric and electrostatic field requirements for optimal activity. nih.gov

Broader Chemical Applications and Emerging Research Areas for Isoxazole Derivatives

Isoxazole (B147169) derivatives, a class of five-membered heterocyclic compounds, have garnered significant attention in various scientific fields due to their versatile chemical properties and wide range of biological activities. rsc.orgwisdomlib.org The isoxazole ring is a key feature in numerous pharmaceuticals, agrochemicals, and advanced materials. rsc.orgresearchgate.net Recent advancements in synthetic chemistry have enabled the creation of a diverse array of isoxazole derivatives, expanding their applications into new and exciting research areas. nih.gov This article explores the broader chemical applications and emerging research frontiers for these valuable compounds.

Future Research Directions and Unexplored Avenues for 5 2,5 Dimethylphenyl Isoxazol 3 Amine

Exploration of Undiscovered Reactivity Patternsnih.gov

The isoxazole (B147169) ring system, while aromatic, contains a weak nitrogen-oxygen (N-O) bond, which is a key site for potential chemical transformations. researchgate.net Future research can systematically explore the cleavage of this bond in 5-(2,5-Dimethylphenyl)isoxazol-3-amine under various conditions, such as reductive or basic environments, to yield valuable difunctionalized compounds like 1,3-dicarbonyls or enaminoketones. researchgate.net The photochemistry of the isoxazole ring presents another unexplored avenue; UV irradiation can induce ring collapse and rearrangement into an oxazole (B20620) through an azirine intermediate, a reaction that could be harnessed for novel synthetic purposes or as a photo-cross-linker in chemoproteomic studies. wikipedia.org

Furthermore, the reactivity of the substituents warrants investigation. The 3-amino group is a nucleophilic center, and its reactions with various electrophiles could lead to a diverse library of derivatives. Studies on the reactions of similar compounds, like 5-methylisoxazol-3-amine, with activated enol ethers have shown that the amine group readily participates in condensation-cyclization reactions to form fused heterocyclic systems like isoxazolopyrimidinones. imist.maimist.ma Exploring similar reactions for this compound could yield novel fused-ring structures with unique properties. Additionally, the 2,5-dimethylphenyl ring could undergo various electrophilic substitution reactions, although the directing effects of the isoxazole ring would need to be elucidated. ingentaconnect.com

Table 1: Potential Reactivity Patterns for Future Study

| Reaction Type | Target Moiety | Potential Products | Research Focus |

|---|---|---|---|

| Ring Cleavage | Isoxazole N-O Bond | 1,3-dicarbonyls, enaminoketones | Developing selective cleavage conditions (reductive, basic) |

| Photoisomerization | Isoxazole Ring | Oxazole derivatives | Investigating photochemical pathways and synthetic utility |

| Condensation/Cyclization | 3-Amino Group | Fused heterocycles (e.g., isoxazolopyrimidines) | Reaction with bifunctional electrophiles |

| Electrophilic Substitution | Dimethylphenyl Ring | Functionalized aryl derivatives | Studying regioselectivity and reaction kinetics |

| Metal-Catalyzed Ring Opening | Isoxazole Ring | Aminated compounds | Exploring novel C-H amination reactions |

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainabilityimist.maingentaconnect.comnih.gov

Current synthetic strategies for isoxazoles often rely on classic methods such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. researchgate.netwikipedia.org A documented synthesis for this compound involves a Curtius rearrangement starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile. pleiades.online While effective, future research should focus on developing more efficient and sustainable synthetic routes.

Recent advances in isoxazole chemistry point toward several promising directions. nih.govrsc.org The development of one-pot, multicomponent reactions (MCRs) represents a highly attractive strategy, as they often improve atom economy and reduce waste. mdpi.com Green chemistry approaches, such as performing reactions in aqueous media or using ionic liquids as recyclable solvents, should be explored. nih.govbeilstein-journals.org For instance, synthesizing 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition has been successfully demonstrated. beilstein-journals.org Furthermore, the use of transition-metal catalysis, particularly with copper or gold, can enable milder reaction conditions, improve regioselectivity, and accelerate reaction times. nih.govbeilstein-journals.orgijpca.org Ultrasound-assisted synthesis is another green technique that has been shown to produce 3-alkyl-5-aryl isoxazoles efficiently without a catalyst. nih.gov

Table 2: Comparison of Synthetic Approaches

| Approach | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Classic Methods | 1,3-Dipolar Cycloaddition; Hydroxylamine Condensation | Well-established, predictable outcomes |

| Curtius Rearrangement | Utilizes an azide (B81097) intermediate from a carboxylic acid derivative | Established route for the 3-amino functionality pleiades.online |

| Green Chemistry | Aqueous media, ultrasound, ionic liquids | Reduced environmental impact, safer protocols, easier work-up nih.govbeilstein-journals.org |

| Multicomponent Reactions | One-pot synthesis from ≥3 starting materials | Increased efficiency, atom economy, rapid library generation mdpi.com |

| Transition-Metal Catalysis | Use of catalysts like Cu, Au, Pd | Milder conditions, higher yields, enhanced regioselectivity nih.govrsc.org |

Mechanistic Depth in Biological Target Identification (Preclinical)imist.maijariit.com

While the broader isoxazole scaffold is present in numerous FDA-approved drugs and is known for a wide spectrum of biological activities, the specific preclinical profile of this compound is not extensively documented. nih.govnih.govresearchgate.net Future preclinical research must focus on identifying its specific molecular targets and elucidating the mechanisms of action. Isoxazole derivatives have been reported to act through various mechanisms, including the inhibition of enzymes such as COX-1, topoisomerase, and protein kinases like FLT3, as well as disrupting tubulin polymerization and inducing apoptosis. nih.govnih.gov

A systematic preclinical screening of this compound against a panel of cancer cell lines from different tissues is a critical first step. mdpi.com For any observed cytotoxic activity, subsequent mechanistic studies would be essential. These could include cell cycle analysis, apoptosis assays, and investigation into its effect on key cancer-related signaling pathways. nih.govespublisher.com Given the structural motifs, investigating its potential as a kinase inhibitor or an inhibitor of protein-protein interactions would be a logical direction. Identifying the specific binding partners through techniques like thermal shift assays or affinity chromatography-mass spectrometry would provide crucial mechanistic depth and validate its therapeutic potential.

Advanced Computational Methodologies for Prediction and Designnih.govrsc.org

Computer-Aided Drug Design (CADD) offers powerful tools to accelerate the exploration of this compound and its derivatives. emanresearch.orgnih.gov Future research should leverage both structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches. emanresearch.org If a biological target is identified (as per Section 9.3), molecular docking and molecular dynamics simulations can be employed to predict the binding mode and affinity of the compound within the target's active site, guiding the design of more potent analogs. mdpi.comemanresearch.org